2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a methoxy group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxy-biphenyl is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2-Methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and methoxy groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Methoxy-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methoxy-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with different positioning of the methoxy and aldehyde groups, leading to different reactivity and properties.
2-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
3-methoxy-4-phenylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACZJTXMAHVFOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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